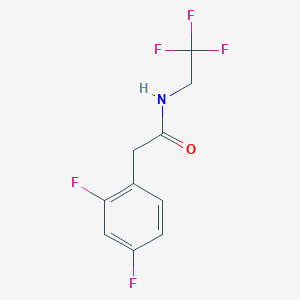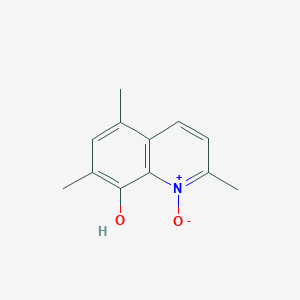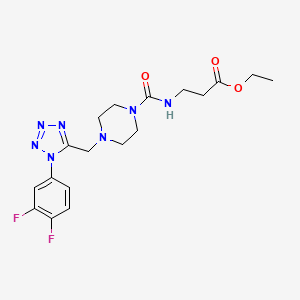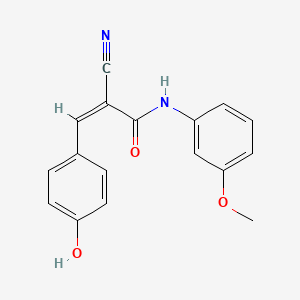
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CHM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential as a cancer therapy.
Mechanism of Action
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide works by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, this compound can decrease cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its specificity for the Wnt/β-catenin signaling pathway. This makes it a potentially effective therapy for cancers that are driven by this pathway. Additionally, this compound has been shown to have low toxicity in normal cells, making it a safer option than many traditional chemotherapy drugs.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain forms. Additionally, more research is needed to determine the optimal dosage and administration schedule for this compound in humans.
Future Directions
There are several potential future directions for research on (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. These include:
1. Further preclinical studies to determine the optimal dosage and administration schedule for this compound in humans.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans with cancer.
3. Investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Development of new formulations of this compound that improve solubility and ease of administration.
5. Investigation of the potential use of this compound in other diseases or conditions that involve dysregulation of the Wnt/β-catenin signaling pathway.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies as a potential cancer therapy. Its specificity for the Wnt/β-catenin signaling pathway and low toxicity in normal cells make it a promising candidate for further study. However, more research is needed to determine the optimal dosage and administration schedule for this compound in humans, as well as its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves several steps, including the condensation of 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to a cyanation reaction to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for further study.
Scientific Research Applications
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment, specifically in targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the development and progression of many types of cancer, and targeting it has been a focus of cancer research for many years. This compound has been shown to inhibit the activity of this pathway, leading to decreased cancer cell proliferation and increased cell death.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-4-2-3-14(10-16)19-17(21)13(11-18)9-12-5-7-15(20)8-6-12/h2-10,20H,1H3,(H,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQWNDSPVDAYJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
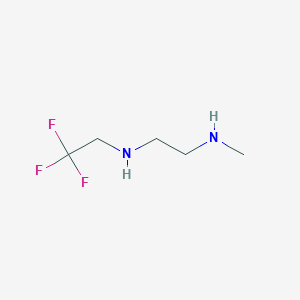

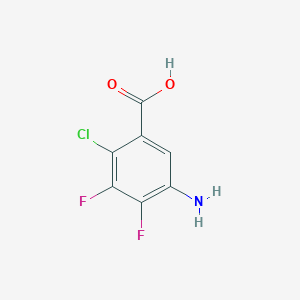

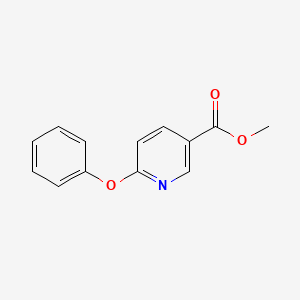
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)
![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)

